2-[4-(Benzotriazole-1-carbonyl)phenyl]isoindole-1,3-dione
Overview
Description
2-[4-(Benzotriazole-1-carbonyl)phenyl]isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindoline-1,3-dione derivatives. These compounds are characterized by their aromatic heterocyclic structure, which includes an isoindoline nucleus and carbonyl groups at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzotriazole-1-carbonyl)phenyl]isoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . Another approach involves the reaction of 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione with potassium thiocyanate to produce a thiocyanate intermediate, which is then combined with aryl diazonium salts to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. Green chemistry approaches, such as using mild reaction conditions and environmentally friendly solvents, are increasingly being adopted. For example, the use of SiO2-tpy-Nb as a catalyst in the reaction of o-phthalic acids or anhydrides with amines in IPA:H2O as a solvent has been reported to achieve moderate to excellent yields .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Benzotriazole-1-carbonyl)phenyl]isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the carbonyl groups, leading to different isoindoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include potassium thiocyanate, aryl diazonium salts, and various oxidizing and reducing agents. Reaction conditions often involve mild temperatures and the use of catalysts to enhance reaction efficiency .
Major Products
The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can have different functional groups attached to the benzotriazole moiety .
Scientific Research Applications
2-[4-(Benzotriazole-1-carbonyl)phenyl]isoindole-1,3-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(Benzotriazole-1-carbonyl)phenyl]isoindole-1,3-dione involves its interaction with molecular targets through various non-covalent interactions, such as π-π stacking and hydrogen bonding. These interactions enable the compound to bind to enzymes and receptors, modulating their activity and leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Benzyloxy-phenyl)-isoindole-1,3-dione: This compound has a benzyloxy group instead of the benzotriazole moiety.
2-(4-Fluoro-phenyl)-isoindole-1,3-dione: This compound features a fluoro group in place of the benzotriazole moiety.
Uniqueness
The presence of the benzotriazole moiety in 2-[4-(Benzotriazole-1-carbonyl)phenyl]isoindole-1,3-dione imparts unique chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-[4-(benzotriazole-1-carbonyl)phenyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12N4O3/c26-19(25-18-8-4-3-7-17(18)22-23-25)13-9-11-14(12-10-13)24-20(27)15-5-1-2-6-16(15)21(24)28/h1-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URBFQRPZSFHBQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)N4C5=CC=CC=C5N=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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